

A Technical Guide to the Spectroscopic Characterization of m-PEG9-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	m-PEG9-t-butyl ester	
Cat. No.:	B1193058	Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for methoxy-poly(ethylene glycol)9-t-butyl ester (**m-PEG9-t-butyl ester**), a heterobifunctional PEG linker. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure

m-PEG9-t-butyl ester is a polyethylene glycol derivative with a methoxy group at one terminus and a t-butyl ester protected carboxylic acid at the other. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable tool in bioconjugation and drug delivery systems.[1][2] The t-butyl ester protecting group can be removed under acidic conditions to reveal a terminal carboxylic acid.[1]

Molecular Formula: C24H48O11

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of **m-PEG9-t-butyl ester**. These values are based on typical chemical shifts for similar PEGylated molecules and compounds containing t-butyl esters.

¹H NMR (Proton NMR) Data

Table 1: Expected ¹H NMR Chemical Shifts for **m-PEG9-t-butyl ester** (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
3.64	S	~32H	PEG backbone (-O-CH ₂ -CH ₂ -O-)
3.54	t	2H	-CH ₂ -CH ₂ -O-C(O)-
3.38	S	3H	СН3-О-
2.45	t	2H	-O-CH ₂ -C(O)-
1.44	S	9H	-C(CH₃)₃

Note: The signal for the PEG backbone protons often appears as a complex multiplet, but is reported here as a singlet for simplicity.

¹³C NMR (Carbon NMR) Data

Table 2: Expected ¹³C NMR Chemical Shifts for m-PEG9-t-butyl ester (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
170.6	-C(O)O-
80.5	-C(CH ₃) ₃
71.9	CH₃-O-
70.5	PEG backbone (-O-CH ₂ -CH ₂ -O-)
69.1	-CH ₂ -CH ₂ -O-C(O)-
59.0	CH ₃ -O-CH ₂ -
35.8	-O-CH ₂ -C(O)-
28.1	-C(CH ₃)3

Mass Spectrometry (MS) Data

Table 3: Expected Mass Spectrometry Data for m-PEG9-t-butyl ester



Parameter	Value
Molecular Weight	512.66 g/mol
Exact Mass	512.3248 g/mol
Expected Ion	[M+Na]+
Calculated m/z	535.3142

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Instrumentation:

• A 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **m-PEG9-t-butyl ester** in 0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm.
- Acquisition Time: 4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16.
- Temperature: 298 K.



¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 240 ppm.
- Acquisition Time: 1.5 seconds.
- Relaxation Delay: 3 seconds.
- Number of Scans: 1024.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry

Instrumentation:

• An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

Sample Preparation:

- Prepare a 1 mg/mL stock solution of m-PEG9-t-butyl ester in methanol.
- Dilute the stock solution to a final concentration of 10 μ g/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid.

Acquisition Parameters:







· Ionization Mode: Positive ESI.

• Capillary Voltage: 3500 V.

• Fragmentor Voltage: 150 V.

• Drying Gas Flow: 8 L/min.

• Drying Gas Temperature: 325 °C.

• Mass Range: m/z 100-1000.

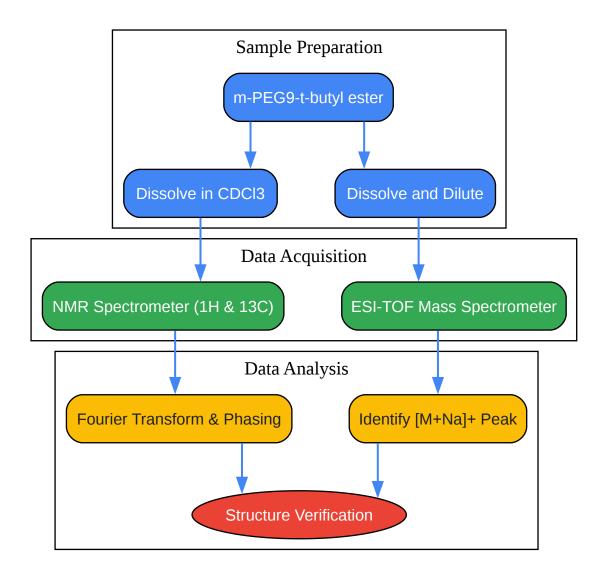
Data Analysis:

- Identify the peak corresponding to the sodium adduct of the molecule, [M+Na]+.
- Compare the measured m/z value to the calculated exact mass.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **m-PEG9-t-butyl ester**.





Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis of **m-PEG9-t-butyl ester**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. mPEG9-t-butyl ester - CD Bioparticles [cd-bioparticles.net]



- 2. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of m-PEG9-t-butyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193058#spectroscopic-data-nmr-mass-spec-for-m-peg9-t-butyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com